
Ethyl 4-oxotetrahydrofuran-2-carboxylate
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Overview
Description
Ethyl 4-oxotetrahydrofuran-2-carboxylate: is an organic compound with the molecular formula C(7)H({10})O(_4) It is a derivative of tetrahydrofuran, featuring an ester functional group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification of 4-oxotetrahydrofuran-2-carboxylic acid
Starting Material: 4-oxotetrahydrofuran-2-carboxylic acid.
Reagents: Ethanol and a catalytic amount of sulfuric acid.
Conditions: The reaction mixture is heated under reflux for several hours. The product is then purified by distillation or recrystallization.
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Cyclization of 4-hydroxybutanoic acid derivatives
Starting Material: 4-hydroxybutanoic acid or its derivatives.
Reagents: Ethyl chloroformate and a base such as triethylamine.
Conditions: The reaction is carried out at room temperature, followed by cyclization under acidic conditions to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of ethyl 4-oxotetrahydrofuran-2-carboxylate typically involves the esterification route due to its simplicity and cost-effectiveness. Large-scale synthesis may use continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidation of the ketone group can lead to the formation of carboxylic acids.
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Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert atmosphere, often at low temperatures.
Products: Reduction of the ketone group yields the corresponding alcohol.
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Substitution
Reagents: Various nucleophiles such as amines or alcohols.
Conditions: Typically performed in the presence of a base or acid catalyst.
Products: Substitution at the ester group can lead to the formation of amides or other esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Catalysts: Sulfuric acid, triethylamine.
Scientific Research Applications
Chemical Synthesis
Ethyl 4-oxotetrahydrofuran-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the production of agrochemicals. A recent patent highlights a novel method for synthesizing this compound efficiently, which can be scaled for industrial production. The process involves fewer reaction steps compared to traditional methods, making it economically viable for large-scale applications .
Table 1: Synthesis Methods for this compound
Method | Description | Yield | Reference |
---|---|---|---|
Traditional Synthesis | Involves multiple steps and lower yields | Varies | Helv. Chim. Acta, 1959 |
Novel Method | Two-step process with higher efficiency | Improved yield | US20240158362A1 |
Agrochemical Precursors
This compound is identified as a precursor for various agrochemical active substances. Its derivatives are utilized in the formulation of pesticides and herbicides due to their biological activity and effectiveness against pests . The compound's structure allows for modifications that enhance its efficacy in agricultural applications.
Case Study: Agrochemical Development
A study demonstrated that derivatives of this compound exhibited significant insecticidal properties, leading to the development of new formulations that improved crop protection while minimizing environmental impact .
Research has indicated potential biological activities associated with derivatives of this compound. For instance, a related compound was shown to enhance the growth of E. coli by approximately 44%, suggesting implications for microbiological applications and possibly in stem cell research .
Table 2: Biological Activities of Derivatives
Compound | Activity | Organism | Reference |
---|---|---|---|
γ-Lactone Carboxylic Acid | Growth enhancement | E. coli | PMC7175117 |
Isoxazoline Derivative | Antimicrobial properties | Various | PMC4059159 |
Pharmaceutical Applications
The compound's structural features make it a candidate for pharmaceutical research, particularly in drug development. Its derivatives have been explored for their potential as enzyme inhibitors and in other therapeutic roles. The ability to modify its chemical structure allows researchers to tailor its properties for specific biological targets .
Case Study: Drug Development
In one study, derivatives of this compound were evaluated for their inhibitory effects on specific enzymes involved in metabolic pathways, indicating potential uses in treating metabolic disorders .
Mechanism of Action
The mechanism of action of ethyl 4-oxotetrahydrofuran-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. In biological systems, its activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological mechanism are limited.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxotetrahydrofuran-3-carboxylate: Similar structure but with the ketone group at a different position.
Methyl 4-oxotetrahydrofuran-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
- The position of the ketone group and the type of ester group (ethyl) in this compound confer unique reactivity and properties, making it distinct from its analogs. This uniqueness can influence its reactivity in synthetic applications and its potential biological activity.
Biological Activity
Ethyl 4-oxotetrahydrofuran-2-carboxylate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique tetrahydrofuran ring structure, which contributes to its reactivity and biological properties. The compound has the following chemical formula:
- Molecular Formula : C7H10O4
- Molecular Weight : Approximately 158.15 g/mol
The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. It has been observed to exhibit the following mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic processes, potentially leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Modulation : this compound has been shown to influence ROS levels within cells, which can lead to apoptosis in certain cancer cell lines.
- Calcium Ion Regulation : The compound may alter intracellular calcium levels, further influencing cell survival and apoptosis pathways.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines, including leukemia and cervical cancer cells. The following table summarizes key findings from studies on its anticancer effects:
Cell Line | CC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 (Leukemia) | 23.5 | Induction of apoptosis via caspase activation |
CaSki (Cervical) | Not specified | Upregulation of pro-apoptotic proteins |
Vero (Normal) | 87.0 | Minimal effect on normal cell viability |
The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy, suggesting its potential for therapeutic use.
Case Studies
- Study on HL-60 Cells : In a study examining the effects of this compound on human promyelocytic leukemia HL-60 cells, researchers found that treatment resulted in significant reductions in cell viability and increased apoptosis markers such as caspase-3 activation and changes in mitochondrial membrane potential .
- Cervical Cancer Research : Another investigation reported that similar compounds induce apoptosis in cervical cancer cell lines by modulating Bcl-2 family proteins, which are crucial regulators of apoptosis . This highlights the compound's broad applicability across different types of cancer.
Properties
IUPAC Name |
ethyl 4-oxooxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-10-7(9)6-3-5(8)4-11-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYOEQDHFQTXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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